molecular formula C15H18N4 B14797168 N,6-dimethyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine

N,6-dimethyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine

Cat. No.: B14797168
M. Wt: 254.33 g/mol
InChI Key: XCNDHUATXDDXAU-UHFFFAOYSA-N
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Description

N,6-dimethyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The pyrimidine ring can be introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups like halides or amines.

Scientific Research Applications

N,6-dimethyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,6-dimethyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid containing an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

Uniqueness

N,6-dimethyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine is unique due to its fused pyrimidine and indole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

N,6-dimethyl-2-(2-methyl-2,3-dihydroindol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C15H18N4/c1-10-8-14(16-3)18-15(17-10)19-11(2)9-12-6-4-5-7-13(12)19/h4-8,11H,9H2,1-3H3,(H,16,17,18)

InChI Key

XCNDHUATXDDXAU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C3=NC(=CC(=N3)NC)C

Origin of Product

United States

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